molecular formula C18H15N3O2 B11435438 3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B11435438
M. Wt: 305.3 g/mol
InChI Key: UKCHEPHAVVNOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique structure, which includes a pyrimidoindole core with a 4-methoxybenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as potassium carbonate, and solvents like dimethyl sulfoxide (DMSO) or acetone .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols

Biological Activity

3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic compound that belongs to the pyrimidoindole class, characterized by its unique structural features and potential therapeutic applications. This compound has garnered attention for its biological activities , particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2OC_{17}H_{16}N_2O, and it features a methoxybenzyl substituent at the 3-position of the pyrimido[5,4-b]indole framework. This unique substitution pattern is believed to contribute to its distinct biological properties.

PropertyValue
Molecular FormulaC17H16N2OC_{17}H_{16}N_2O
Molecular Weight284.32 g/mol
CAS Number1189940-29-1

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated that it can inhibit various cancer cell lines by targeting specific kinases involved in cancer progression. For instance, related compounds in the pyrimidoindole series have shown inhibitory effects on cyclin-dependent kinases (CDKs) and other protein kinases associated with tumor growth and metastasis .

Case Study: Inhibition of Kinases
A study highlighted the kinase inhibition properties of pyrimidoindole derivatives, showing that certain modifications could enhance their potency against specific kinases such as DYRK1A and CK1δ/ε. The IC50 values for these compounds ranged from micromolar to submicromolar concentrations, indicating promising anticancer activity .

Antimicrobial Activity

In addition to its anticancer potential, this compound has been explored for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although further research is needed to elucidate its mechanisms of action and efficacy .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. It may modulate kinase activity, leading to altered signaling pathways that promote apoptosis in cancer cells or inhibit bacterial growth through interference with essential cellular processes .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Common reagents include methoxybenzyl chloride and various catalysts to optimize yield and purity .

Related Compounds

Several derivatives of this compound have been synthesized and evaluated for their biological activities:

Compound NameStructureNotable Features
5-(2-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-oneStructureExhibits similar biological activities
5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-oneStructureContains additional methyl group; varied properties

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-23-13-8-6-12(7-9-13)10-21-11-19-16-14-4-2-3-5-15(14)20-17(16)18(21)22/h2-9,11,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCHEPHAVVNOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.